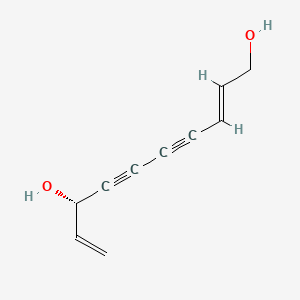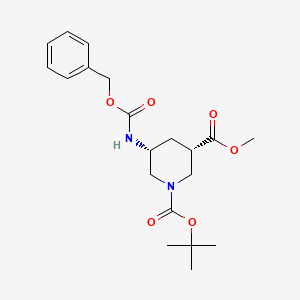
5-Bromo-3,4-dimethyl-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3,4-dimethyl-9H-xanthen-9-one is a chemical compound with the molecular formula C15H11BrO2 and a molecular weight of 303.16 g/mol . It is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds known for their diverse biological activities . This compound is characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 3rd and 4th positions on the xanthone scaffold .
Vorbereitungsmethoden
The synthesis of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one typically involves the bromination of 3,4-dimethylxanthone. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position . Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance yield and purity while minimizing reaction time and waste .
Analyse Chemischer Reaktionen
5-Bromo-3,4-dimethyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or coupling partners used .
Wissenschaftliche Forschungsanwendungen
5-Bromo-3,4-dimethyl-9H-xanthen-9-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. For instance, its bromine atom and xanthone scaffold enable it to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . The exact pathways and targets depend on the specific biological context and the nature of the interactions .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-3,4-dimethyl-9H-xanthen-9-one can be compared with other xanthone derivatives, such as:
3,4-Dimethylxanthone: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
5-Bromo-9H-xanthen-9-one: Lacks the methyl groups, which may affect its solubility and interaction with biological targets.
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: Contains additional hydroxyl groups, which can enhance its biological activity but may also affect its stability.
These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and the resulting effects on its chemical and biological behavior .
Eigenschaften
IUPAC Name |
5-bromo-3,4-dimethylxanthen-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO2/c1-8-6-7-11-13(17)10-4-3-5-12(16)15(10)18-14(11)9(8)2/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNBEPKDBMMDES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(O2)C(=CC=C3)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate](/img/structure/B592663.png)




![2H-[1,2]oxazolo[4,3-e]benzotriazole](/img/structure/B592669.png)
